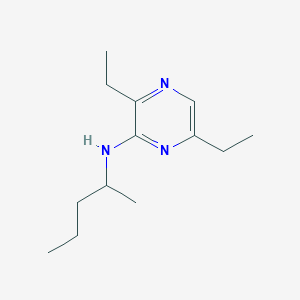

3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine

Description

Overview of Pyrazinamine Derivatives in Contemporary Chemical Science

Pyrazinamine derivatives, a class of heterocyclic compounds, represent a cornerstone in modern medicinal chemistry. rroij.com The parent compound, pyrazinamide (B1679903) (PZA), is a first-line antitubercular drug essential for shortening the treatment duration of tuberculosis (TB). nih.govnih.govnewtbdrugs.org Its unique ability to act on semi-dormant bacilli makes it a critical component of combination therapies. ijpsjournal.com

Contemporary research is heavily focused on designing and synthesizing novel PZA analogues to combat the growing threat of drug-resistant Mycobacterium tuberculosis strains. ijpsjournal.comijpsjournal.com Structural modifications to the pyrazine (B50134) ring are a key strategy. ijpsjournal.com Scientists are exploring the introduction of various substituents to improve bioavailability, reduce toxicity, and enhance activity against resistant bacteria. ijpsjournal.com Beyond tuberculosis, the pyrazine scaffold is being investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties. ijrpr.comtandfonline.comresearchgate.net This versatility makes pyrazinamine derivatives a privileged scaffold in the quest for new therapeutic agents. rroij.com

Historical Trajectories of Pyrazine Chemical Research

The study of pyrazines dates back to the 19th century, with early researchers identifying these unique heterocyclic molecules composed of a six-membered ring containing two nitrogen atoms. ontosight.ai The first recorded synthesis of a pyrazine compound, tetraphenylpyrazine, occurred in 1855. e-bookshelf.de This was followed by the development of foundational synthetic methods that are still in use today, such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879. wikipedia.org

Over the decades, the significance of the pyrazine ring system expanded beyond synthetic curiosities. Researchers discovered that the pyrazine framework is integral to numerous biologically vital molecules. britannica.com For instance, the pteridine (B1203161) ring system, which contains a fused pyrazine ring, is the core of folic acids and was first isolated from butterfly wings in 1891. britannica.com Similarly, riboflavin (B1680620) (vitamin B2) is an alloxazine (B1666890) compound, another pyrazine-containing structure. britannica.com The industrial relevance of pyrazines was also established through the development of phenazine (B1670421) dyes. britannica.com This rich history underscores the fundamental importance of pyrazine chemistry in both biological and industrial sciences.

Identification of Current Research Gaps and Motivations for Investigating 3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine

The primary motivation for continued research into pyrazinamine analogues is the urgent need for new drugs to treat multidrug-resistant tuberculosis (MDR-TB). nih.gov While many derivatives have been synthesized, the vast chemical space of possible substitution patterns on the pyrazine core remains largely unexplored. rroij.comijpsjournal.com This represents a significant research gap.

The compound This compound (CAS RN: 622835-19-2) exemplifies this gap perfectly. bldpharm.com A survey of scientific literature reveals a complete absence of research into its synthesis, characterization, or biological activity. Its structure, featuring two ethyl groups on the pyrazine ring and a secondary pentyl group on the amine, is a novel combination not represented in published studies.

The motivation for investigating this specific molecule is threefold:

Exploring Structure-Activity Relationships (SAR): To understand how this unique combination of alkyl substituents influences the compound's physicochemical properties and biological activity compared to known analogues.

Overcoming Resistance: To determine if this novel structure can evade the resistance mechanisms that affect the parent drug, pyrazinamide. newtbdrugs.org

Novel Therapeutics: To screen for potential efficacy not only against tuberculosis but also for other therapeutic applications where pyrazine derivatives have shown promise.

The lack of any data on this compound makes it a frontier molecule, and its study is essential for expanding the fundamental knowledge of pyrazinamine derivatives.

Defined Scope and Specific Objectives for Academic Investigations into the Compound

Given the absence of prior research, a foundational academic investigation into this compound would be required. The scope of such a project would be to conduct the first-ever synthesis, characterization, and preliminary biological evaluation of the compound.

The specific objectives would be:

Objective 1: Chemical Synthesis: To develop and optimize a reliable and reproducible synthetic route to produce high-purity this compound. researchgate.netmdpi.com

Objective 2: Structural Characterization: To unequivocally confirm the molecular structure and purity of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mdpi.com

Objective 3: Physicochemical Profiling: To determine key physicochemical properties of the compound, such as its melting point, solubility, and lipophilicity (logP), which are critical for predicting its drug-like potential.

Objective 4: In-Vitro Biological Screening: To perform initial biological assays to assess the compound's activity. nih.gov Based on its lineage, the primary screen would be for antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov Subsequent screens could explore its potential as an antibacterial, antifungal, or cytotoxic agent against cancer cell lines. nih.gov

Objective 5: Computational Modeling: To conduct molecular docking studies to predict potential biological targets and to provide a theoretical basis for any observed biological activity, guiding future research. nih.gov

Meeting these objectives would fill the current knowledge void and establish whether this compound or its derivatives warrant further development as potential therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 3,6-Diethyl-N-(pentanyl)-2-pyrazinamine Isomers

| Property | This compound | 3,6-Diethyl-N-(3-pentanyl)-2-pyrazinamine |

| CAS Registry Number | 622835-19-2 | 622834-90-6 |

| Molecular Formula | C₁₃H₂₃N₃ | C₁₃H₂₃N₃ |

| Molecular Weight | Data not available in literature | 221.34 g/mol (Computed) nih.gov |

| IUPAC Name | 3,6-diethyl-N-pentan-2-ylpyrazin-2-amine | 3,6-diethyl-N-pentan-3-ylpyrazin-2-amine (Computed) nih.gov |

| XLogP3 | Data not available in literature | 3.6 (Computed) nih.gov |

| Hydrogen Bond Donor Count | Data not available in literature | 1 (Computed) nih.gov |

| Hydrogen Bond Acceptor Count | Data not available in literature | 3 (Computed) nih.gov |

| Rotatable Bond Count | Data not available in literature | 5 (Computed) nih.gov |

Note: Properties for the 3-pentanyl isomer are computationally derived from PubChem and are provided for comparative context. Experimental data for the 2-pentanyl isomer is not currently available in published literature.

Structure

3D Structure

Properties

Molecular Formula |

C13H23N3 |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

3,6-diethyl-N-pentan-2-ylpyrazin-2-amine |

InChI |

InChI=1S/C13H23N3/c1-5-8-10(4)15-13-12(7-3)14-9-11(6-2)16-13/h9-10H,5-8H2,1-4H3,(H,15,16) |

InChI Key |

YMDKLQPZSZMZQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=NC(=CN=C1CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,6 Diethyl N 2 Pentanyl 2 Pyrazinamine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine reveals several plausible disconnection points, suggesting various synthetic strategies. The primary disconnection is at the C-N bond between the pyrazine (B50134) ring and the 2-pentanyl group. This leads to two key precursors: a 3,6-diethyl-2-aminopyrazine core and a 2-pentanyl electrophile or a carbonyl compound for reductive amination.

Further disconnection of the 3,6-diethyl-2-aminopyrazine intermediate points to a 1,2-dicarbonyl compound and an aminating agent, a common strategy for pyrazine ring formation. The diethyl substituents can be introduced either at the dicarbonyl stage or on a pre-formed pyrazine ring through functional group interconversion.

An alternative disconnection involves breaking the C-C bonds of the pyrazine ring, suggesting a condensation reaction between a diamine and a diketone. The chirality of the 2-pentanyl moiety introduces the need for a stereocontrolled synthesis or resolution of this fragment.

Development and Optimization of Novel Synthetic Routes for this compound

Based on the retrosynthetic analysis, several synthetic routes can be envisioned for the construction of this compound. A prominent and versatile approach involves the initial synthesis of a 3,6-diethyl-2-halopyrazine, followed by a nucleophilic substitution with 2-pentanamine. Alternatively, a 3,6-diethyl-2-aminopyrazine can be synthesized first, followed by N-alkylation.

A highly efficient method for the N-alkylation of aminopyrazines is through reductive amination. researchgate.netmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction involves the condensation of 3,6-diethyl-2-aminopyrazine with 2-pentanone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. For the reductive amination pathway, the choice of reducing agent is critical. Mild and selective reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the imine intermediate in the presence of the ketone. masterorganicchemistry.comharvard.edu The reaction is typically carried out in a suitable solvent like methanol (B129727) or dichloroethane, often with the addition of a catalytic amount of acid to facilitate imine formation.

In the case of a nucleophilic aromatic substitution approach, where a 3,6-diethyl-2-chloropyrazine is reacted with 2-pentanamine, the reaction conditions would involve heating the reactants, possibly in the presence of a base to neutralize the HCl generated. google.com The choice of solvent can also influence the reaction rate and yield.

To enhance the yield, optimization of parameters such as temperature, reaction time, and stoichiometry of reactants is crucial. For instance, in reductive amination, controlling the pH is important to ensure efficient imine formation and subsequent reduction.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, does not reduce aldehydes or ketones. | Can be more expensive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild, selective for imines at controlled pH. | Highly toxic cyanide byproducts. |

| Sodium Borohydride (B1222165) (NaBH₄) | Inexpensive, readily available. | Can also reduce the starting ketone if not controlled. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Clean" reaction with water as the only byproduct. | Requires specialized high-pressure equipment. |

The synthesis of pyrazine derivatives can be made more environmentally friendly by adopting principles of green chemistry. tandfonline.comtandfonline.comresearchgate.netnih.gov One-pot synthesis, such as the reductive amination described above, is a key green strategy as it reduces the number of steps, minimizes waste, and saves energy and resources.

The use of greener solvents is another important aspect. Water or ethanol (B145695), when feasible, are preferred over hazardous chlorinated solvents. researchgate.net Catalyst-based reactions are also central to green chemistry as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste. For instance, the use of biocatalysts, such as enzymes, for amidation reactions in the synthesis of pyrazinamide (B1679903) derivatives has been explored. nih.gov

Catalyst-mediated reactions offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of the pyrazine core, various catalytic systems, including copper-chromium, have been used for the condensation of diamines and epoxides. tandfonline.comtandfonline.com Palladium-catalyzed dehydrogenation of piperazines can also yield pyrazines. tandfonline.comtandfonline.com

In the context of N-alkylation, palladium-catalyzed amination (Buchwald-Hartwig amination) of a 3,6-diethyl-2-halopyrazine with 2-pentanamine represents a powerful and general method. nih.gov This reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. Iridium catalysts have also been shown to be effective for the amination of aromatic halides. researchgate.net

Site-Specific Functional Group Interconversions on the Pyrazinamine Core

Once the this compound is synthesized, further modifications can be achieved through site-specific functional group interconversions. For example, the ethyl groups on the pyrazine ring could potentially be oxidized to introduce other functionalities. The secondary amine of the 2-pentanyl group can also undergo further reactions such as acylation or alkylation to generate a diverse range of derivatives. The pyrazine ring itself can undergo electrophilic substitution reactions, although the presence of the amino group and alkyl groups will direct the position of substitution.

Stereoselective Synthesis Considerations for the Chiral Pentanyl Moiety

The 2-pentanyl moiety of the target compound contains a chiral center, which necessitates a stereoselective synthesis to obtain a specific enantiomer. A common approach is the use of a chiral starting material. For instance, enantiomerically pure (S)-pentan-2-amine can be used as the nucleophile in the amination reaction. chemicalbook.comnih.gov

Alternatively, a racemic mixture of 2-pentanamine can be used, followed by chiral resolution of the final product. However, this is generally less efficient. A more sophisticated approach would be an asymmetric synthesis of the 2-pentanyl group. This could involve the asymmetric reduction of a suitable ketone precursor or the use of chiral catalysts in the amination step. Biocatalysis, using enzymes like transaminases, offers a highly enantioselective route to chiral amines.

The stereoselective construction of the 2-amino-1,3-diol moiety, a related structural motif, has been extensively studied and often involves strategies like stereoselective aminohydroxylation of allylic carbamates. beilstein-journals.org While not directly applicable to the synthesis of a simple 2-aminopentane, these methodologies highlight the advanced techniques available for controlling stereochemistry in amine synthesis.

Methodologies for Scalable Synthesis for Research Applications

The scalable synthesis of this compound for research applications necessitates a multi-step approach that is both efficient and amenable to producing gram-scale quantities or more. While a specific, dedicated scalable synthesis for this exact molecule is not extensively documented in publicly available literature, a robust and adaptable synthetic strategy can be devised based on established methodologies for the preparation of substituted aminopyrazines. This proposed route focuses on the sequential construction of the pyrazine core, followed by the introduction of the N-(2-pentanyl) substituent, ensuring high yields and operational simplicity suitable for scaling up.

Formation of the 3,6-diethyl-2-aminopyrazine core: This key intermediate is the foundation of the target molecule. Its synthesis in a scalable manner is crucial.

N-alkylation to introduce the 2-pentanyl group: This final step completes the synthesis of the target compound. For scalability, a selective and high-yielding N-alkylation method is paramount.

A plausible and scalable approach for the synthesis of this compound is outlined below, with each step detailed with respect to reagents, conditions, and scalability considerations.

Stage 1: Synthesis of 3,6-Diethyl-2-aminopyrazine

The synthesis of the 3,6-diethyl-2-aminopyrazine core can be approached through the condensation of an appropriate α-amino ketone with an α-amino amide. A more direct and potentially scalable method involves the controlled oxidation and amination of a pre-formed diethylpyrazine. A common strategy for producing alkylpyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines.

A more contemporary and scalable approach could involve a transition-metal-catalyzed cross-coupling reaction to introduce the ethyl groups onto a dihalopyrazine precursor, followed by amination. For the purpose of this scalable synthesis, we will consider a well-established condensation route.

Step 1a: Synthesis of 3,6-Diethyl-2-hydroxypyrazine

The initial step involves the condensation of ethyl glycinate (B8599266) with 3,4-hexanedione (B1216349). This reaction forms the pyrazine ring.

Reaction: Ethyl glycinate is reacted with 3,4-hexanedione in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically heated to reflux to drive the condensation and cyclization.

Scalability: This condensation reaction is generally scalable, as the starting materials are commercially available and the reaction conditions are standard for industrial processes. The use of common solvents like ethanol and a relatively inexpensive base contributes to its economic viability on a larger scale.

Step 1b: Chlorination of 3,6-Diethyl-2-hydroxypyrazine

The hydroxyl group is then converted to a chlorine atom, which is a better leaving group for the subsequent amination step.

Reaction: The 3,6-diethyl-2-hydroxypyrazine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures.

Scalability: While effective, the use of phosphorus oxychloride requires careful handling and quenching procedures on a large scale due to its reactivity. However, it is a common industrial reagent, and established protocols for its safe use in large-scale reactors are available.

Step 1c: Amination of 2-Chloro-3,6-diethylpyrazine

The chloro-substituted pyrazine is then converted to the corresponding aminopyrazine.

Reaction: 2-Chloro-3,6-diethylpyrazine is subjected to amination using a source of ammonia, such as aqueous or alcoholic ammonia, often in the presence of a copper catalyst at elevated temperature and pressure in a sealed reactor.

Scalability: This nucleophilic aromatic substitution reaction can be scaled up, but requires appropriate high-pressure reactor systems to ensure safety and efficient reaction kinetics. The purification to remove the catalyst and byproducts is a critical step in ensuring the purity of the intermediate.

Stage 2: N-Alkylation of 3,6-Diethyl-2-aminopyrazine

With the 3,6-diethyl-2-aminopyrazine intermediate in hand, the final step is the introduction of the 2-pentanyl group. For scalable applications, reductive amination is a preferred method over direct alkylation with 2-pentyl bromide, as the latter can lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts, complicating purification.

Reaction: Reductive amination involves the reaction of 3,6-diethyl-2-aminopyrazine with 2-pentanone in the presence of a reducing agent. The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the secondary amine.

Reducing Agents: For scalable synthesis, common and cost-effective reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) are suitable. Catalytic hydrogenation is often preferred for large-scale industrial processes due to its atom economy and the generation of fewer waste products.

Scalability: Reductive amination is a highly scalable and widely used industrial process for the synthesis of amines. The reaction conditions are generally mild, and the work-up procedure is straightforward, typically involving filtration of the catalyst (for catalytic hydrogenation) and extraction. The selectivity for mono-alkylation is high, which simplifies the purification of the final product.

The following data table summarizes the proposed scalable synthetic route for this compound.

| Step | Reaction | Starting Materials | Reagents and Conditions | Product | Estimated Yield (%) |

| 1a | Pyrazine Formation | Ethyl glycinate, 3,4-Hexanedione | Sodium ethoxide, Ethanol, Reflux | 3,6-Diethyl-2-hydroxypyrazine | 75-85 |

| 1b | Chlorination | 3,6-Diethyl-2-hydroxypyrazine | Phosphorus oxychloride (POCl₃), Heat | 2-Chloro-3,6-diethylpyrazine | 80-90 |

| 1c | Amination | 2-Chloro-3,6-diethylpyrazine | Aqueous/alcoholic ammonia, Copper catalyst, High temperature and pressure | 3,6-Diethyl-2-aminopyrazine | 70-80 |

| 2 | Reductive Amination | 3,6-Diethyl-2-aminopyrazine, 2-Pentanone | H₂, Palladium on carbon (Pd/C), Methanol, Room temperature and pressure | This compound | 85-95 |

This proposed synthetic pathway offers a practical and scalable method for the production of this compound for research purposes. The individual steps utilize well-established chemical transformations that are amenable to scale-up, and the starting materials are generally accessible. The use of reductive amination in the final step ensures high selectivity and yield, which is a critical consideration for efficient large-scale synthesis.

Advanced Structural Elucidation and Spectroscopic Characterization of 3,6 Diethyl N 2 Pentanyl 2 Pyrazinamine

High-Resolution Spectroscopic Characterization Techniques

A combination of high-resolution spectroscopic methods would be employed to determine the precise connectivity and three-dimensional structure of 3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. nih.gov For this compound, a suite of 1D and 2D NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H NMR would provide initial information on the types of protons and their integrations. The spectrum is expected to show a distinct signal for the N-H proton, signals for the aromatic proton on the pyrazine (B50134) ring, and multiple overlapping signals in the aliphatic region corresponding to the two ethyl groups and the 2-pentanyl group. The ¹³C NMR spectrum would display unique signals for each carbon atom in a distinct chemical environment.

Two-dimensional NMR techniques are crucial for assembling the molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the carbon chains within the ethyl and pentanyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting the ethyl and N-(2-pentanyl) fragments to the pyrazine core.

In the solid state, where molecular motion is restricted, solid-state NMR (ssNMR) could provide information about the molecular conformation and packing in the crystal lattice. This is particularly useful if the compound exists in different polymorphic forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazine-H | ~7.8-8.2 | ~125-135 |

| Pyrazine-C (substituted) | - | ~140-155 |

| N-H | ~4.5-5.5 | - |

| Ethyl-CH₂ | ~2.6-2.9 | ~25-30 |

| Ethyl-CH₃ | ~1.2-1.4 | ~12-15 |

| Pentanyl-CH (N-linked) | ~4.0-4.5 | ~50-55 |

| Pentanyl-CH₂ | ~1.4-1.7 | ~35-40 |

| Pentanyl-CH₃ (adjacent to CH) | ~1.1-1.3 | ~20-25 |

| Pentanyl-CH₂ (penultimate) | ~1.3-1.5 | ~20-25 |

| Pentanyl-CH₃ (terminal) | ~0.8-1.0 | ~13-16 |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine. Aliphatic C-H stretching vibrations from the ethyl and pentanyl groups would also be prominent. The aromatic C-H and C=N stretching vibrations of the pyrazine ring would appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyrazine ring are often more intense in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N (pyrazine ring) | 1550 - 1650 | Stretching |

| C-N | 1250 - 1350 | Stretching |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, HRMS would confirm the molecular formula of C₁₃H₂₃N₃.

In addition to the molecular ion peak, the mass spectrum will show a characteristic fragmentation pattern. The fragmentation of N-alkyl amines is often dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This results in the formation of a resonance-stabilized cation. youtube.com Another common fragmentation pathway for amines is the loss of an alkyl group attached to the nitrogen. youtube.commiamioh.edu

Table 3: Plausible HRMS Fragmentation Pattern for this compound

| m/z (expected) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 221.1943 | [M]⁺ (C₁₃H₂₃N₃) | Molecular Ion |

| 206.1708 | [M - CH₃]⁺ | Loss of a methyl radical |

| 192.1552 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 178.1395 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |

| 150.1133 | [M - C₅H₁₁]⁺ | Loss of the pentanyl radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring is a chromophore that is expected to exhibit characteristic absorption bands. Substituted pyrazines typically show absorptions in the UV region. acs.orgresearchgate.net The spectrum of this compound would likely show absorptions corresponding to π → π* and n → π* transitions of the pyrazine ring.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including some pyrazine derivatives, are fluorescent. The fluorescence spectrum would provide information about the excited state of the molecule.

Table 4: Expected Electronic Spectroscopy Data for this compound

| Technique | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| UV-Vis Absorption | ~270-290 | π → π |

| UV-Vis Absorption | ~310-330 | n → π |

| Fluorescence Emission | >350 | Emission from lowest excited singlet state |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide information about molecular connectivity, single-crystal X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Quality Assessment

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal. Several techniques can be employed for this purpose:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks.

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the compound to crystallize out.

Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope to check for well-defined faces, lack of cracks, and uniform extinction under polarized light.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

Analysis of Intermolecular Interactions in the Solid State

In addition to hydrogen bonding, van der Waals forces, arising from the nonpolar alkyl substituents (the two ethyl groups and the 2-pentanyl group), will play a crucial role in the close packing of the molecules. The flexible nature of the 2-pentanyl group may allow for various conformations, which could lead to polymorphism—the ability of a solid material to exist in more than one form or crystal structure. The interplay between the directional hydrogen bonds and the non-directional van der Waals forces will ultimately determine the most thermodynamically stable crystal form. A detailed understanding of these interactions is fundamental for controlling the physical properties of the solid material.

Table 1: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor/Acceptor/Participant 1 | Donor/Acceptor/Participant 2 |

| Hydrogen Bond | Secondary Amine (N-H) | Pyrazine Nitrogen |

| van der Waals | Ethyl Groups | Neighboring Molecule |

| van der Waals | 2-Pentanyl Group | Neighboring Molecule |

Chiral Analytical Methods for Enantiomeric Purity Assessment

The presence of a chiral center at the second carbon of the N-(2-pentanyl) substituent means that this compound can exist as a pair of enantiomers. The assessment of enantiomeric purity is critical in many applications, particularly in the pharmaceutical industry, where different enantiomers can exhibit distinct pharmacological activities. libretexts.org

Several chiral analytical methods can be employed for the enantiomeric purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique. nih.gov The choice of the CSP is crucial and would typically be based on the chemical nature of the analyte. For an amine-containing compound like this, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases could be effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Another promising technique is Capillary Electrophoresis (CE), which offers high separation efficiency and requires only small amounts of sample. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte. The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity results in different electrophoretic mobilities, enabling their separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA), can also be used to determine enantiomeric purity. libretexts.org The CSA interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer. libretexts.org

Table 2: Chiral Analytical Methods for this compound

| Method | Principle | Key Parameters |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral column type, mobile phase composition, flow rate, temperature |

| Chiral CE | Differential interaction with a chiral selector in the electrolyte | Chiral selector type and concentration, buffer pH, voltage |

| NMR with CSA | Formation of transient diastereomeric complexes with distinct spectra | Chiral solvating agent, solvent, temperature |

Chromatographic Methodologies for Purity Profiling and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.

For HPLC analysis, a reversed-phase method would likely be the primary choice. A C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a pH modifier, would provide good separation of the main compound from more polar or less polar impurities. The lipophilic nature of the alkyl substituents suggests that the compound will be well-retained on such columns.

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for purity profiling. researchgate.net The volatility of the compound allows for its analysis by GC. A non-polar or medium-polarity capillary column would be suitable for separating the compound from related substances. The mass spectrum obtained from GC-MS provides valuable structural information, aiding in the identification of impurities. Mass spectra of positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without retention indices. researchgate.net

The separation of positional isomers, such as those with different arrangements of the ethyl groups on the pyrazine ring or isomers of the pentanyl group, would require optimized chromatographic conditions. High-resolution columns and careful method development, including the optimization of the mobile phase or temperature program, would be necessary to achieve the desired separation.

Table 3: Chromatographic Methods for Purity and Isomer Analysis

| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| Reversed-Phase HPLC | C18 or C8 | Water/Acetonitrile or Methanol (B129727) gradient | UV-Vis |

| GC-MS | Non-polar (e.g., DB-5) or medium-polarity (e.g., DB-17) capillary column | Helium | Mass Spectrometry |

Computational and Theoretical Chemistry of 3,6 Diethyl N 2 Pentanyl 2 Pyrazinamine

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like the N-(2-pentanyl) group in the target compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them. mdpi.com

The collection of all possible conformations and their corresponding potential energies forms the potential energy landscape. nih.govfrontiersin.org Understanding this landscape is crucial for predicting the molecule's preferred shape and flexibility.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system. It is less computationally expensive than quantum mechanics, allowing for the study of larger systems and longer timescales. MM would be used to perform an initial scan of the conformational space of 3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine by systematically rotating its flexible bonds to find low-energy conformers.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govresearchgate.net An MD simulation would provide insights into the dynamic behavior of the compound, showing how it flexes, vibrates, and transitions between different conformations at a given temperature. nih.gov This method helps to explore the energy landscape and identify the most populated conformational states.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be used to interpret and verify experimental data. For this compound, key predictable spectra would include:

NMR Spectroscopy: DFT calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. Comparing these predicted values with experimental spectra is a standard method for confirming molecular structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific bond stretches, bends, and other vibrations. This allows for the assignment of experimental IR bands to specific functional groups.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. nih.gov These values correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum and provide information about the electronic transitions within the molecule.

Computational NMR Chemical Shift Predictions

Predicting the Nuclear Magnetic Resonance (NMR) spectra of a molecule is a common application of computational chemistry, aiding in structure verification and interpretation of experimental data. Theoretical chemical shifts for this compound would be calculated using quantum mechanical methods.

Methodology: The standard approach involves a two-step process. First, the molecule's three-dimensional geometry is optimized to find its most stable conformation (lowest energy state). This is typically achieved using Density Functional Theory (DFT) with a suitable basis set. Following optimization, the NMR shielding tensors are calculated for each atom, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Hypothetical Data Presentation: Were such a study conducted, the findings would typically be presented in a table comparing the calculated chemical shifts for each unique carbon (¹³C) and proton (¹H) atom in the molecule against experimentally determined values, if available. An example of how this data would be structured is shown below.

Table 1: Hypothetical Computational ¹³C and ¹H NMR Chemical Shift Predictions for this compound

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|

| Pyrazine (B50134) C2 | Data not available | Data not available |

| Pyrazine C3 | Data not available | Data not available |

| Pyrazine C5 | Data not available | Data not available |

| Pyrazine C6 | Data not available | Data not available |

| Ethyl-CH₂ (at C3) | Data not available | Data not available |

| Ethyl-CH₃ (at C3) | Data not available | Data not available |

| Ethyl-CH₂ (at C6) | Data not available | Data not available |

| Ethyl-CH₃ (at C6) | Data not available | Data not available |

| Pentanyl-CH (at N) | Data not available | Data not available |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in identifying characteristic vibrational modes associated with specific functional groups and in assigning peaks in an experimental spectrum.

Methodology: After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational frequencies. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or pyrazine ring deformations. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Hypothetical Data Presentation: The results from a vibrational analysis are typically presented in a table that lists the calculated frequencies, their IR intensities, and a description of the vibrational mode's character.

Table 2: Hypothetical Vibrational Frequency Calculations and Spectral Assignment for this compound

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| ~3400 | Data not available | N-H stretch |

| ~3100-2800 | Data not available | C-H (aliphatic/aromatic) stretches |

| ~1600-1450 | Data not available | C=N/C=C (pyrazine ring) stretches |

| ~1450-1350 | Data not available | CH₂/CH₃ bending modes |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is invaluable for exploring potential reaction mechanisms, identifying intermediate structures, and determining the energy barriers associated with a chemical transformation. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.

Methodology: Researchers would use computational methods to map out the potential energy surface of a proposed reaction. This involves locating the structures of reactants, products, and any intermediates. Crucially, the transition state (TS) structure for each step—the highest energy point along the reaction coordinate—must be identified and verified. By calculating the energies of all these species, a reaction energy profile can be constructed. The height of the energy barrier (the difference in energy between the reactant and the transition state) determines the kinetic feasibility of the reaction pathway.

Solvent Effects on Molecular Properties through Implicit and Explicit Solvation Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models account for these effects in two primary ways: implicitly and explicitly.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. mdpi.comnih.gov Implicit models are computationally efficient and are often used for calculating properties like NMR shifts and reaction energies in solution. mdpi.commdpi.com

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water, methanol) are included in the calculation, surrounding the solute molecule. mdpi.com This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. nih.govuwo.ca However, the inclusion of many solvent molecules makes these calculations significantly more computationally expensive. uwo.ca A hybrid approach, known as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), can treat the solute at a high level of theory while treating the explicit solvent molecules at a lower, less expensive level. mdpi.com

For this compound, these models would be used to understand how its conformation, electronic properties, and reactivity change in different solvent environments (e.g., polar vs. non-polar).

Chemical Reactivity, Derivatization, and Analogue Synthesis of 3,6 Diethyl N 2 Pentanyl 2 Pyrazinamine

Electrophilic Aromatic Substitution Pathways on the Pyrazine (B50134) Ring

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic character generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orglibretexts.org However, in 3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine, the ring is substituted with three activating groups: a secondary amino group at C2 and two ethyl groups at C3 and C6.

The amino group is a powerful activating ortho-, para-directing group, significantly increasing the electron density of the pyrazine ring. byjus.com The ethyl groups are weaker activating, ortho-, para-directors. The positions available for substitution on the pyrazine ring are C5. The directing effects of the substituents can be summarized as follows:

-NH-(2-pentanyl) group (at C2): Strongly activates and directs electrophiles to the C3 (ortho) and C5 (para) positions. The C3 position is already occupied by an ethyl group.

-CH₂CH₃ group (at C3): Weakly activates and directs to the C2 (ortho) and C5 (para) positions.

-CH₂CH₃ group (at C6): Weakly activates and directs to the C5 (ortho) position.

All activating groups collectively direct incoming electrophiles to the C5 position, which is the only unsubstituted carbon. Therefore, electrophilic substitution on this compound is expected to occur with high regioselectivity at the C5 position. Studies on the halogenation of 2-aminopyrazine (B29847) confirm that substitution occurs preferentially at the C5 position, and under more forcing conditions, at the C3 position. thieme.de Given that the C3 position is already substituted in the target compound, C5 is the sole predicted site of reaction.

| Reaction | Reagent | Typical Conditions | Predicted Major Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Microwave | 5-Bromo-3,6-diethyl-N-(2-pentanyl)-2-pyrazinamine |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, Reflux | 5-Chloro-3,6-diethyl-N-(2-pentanyl)-2-pyrazinamine |

| Nitration | HNO₃/H₂SO₄ | Mild conditions | 3,6-Diethyl-5-nitro-N-(2-pentanyl)-2-pyrazinamine |

| Sulfonation | Fuming H₂SO₄ | Heating | 2-((3,6-Diethyl-N-(2-pentanyl)pyrazin-2-yl)amino)pyrazine-5-sulfonic acid |

Nucleophilic Reactivity of the Pyrazinamine Moiety

The exocyclic secondary amine of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows the compound to participate in a variety of reactions at the nitrogen center. byjus.com The nucleophilicity is somewhat reduced compared to a typical alkylamine due to the delocalization of the lone pair into the aromatic pyrazine ring, but it remains a reactive site for acylation, alkylation, and other related transformations. masterorganicchemistry.com

Common reactions involving the pyrazinamine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This is often used as a method to protect the amino group. byjus.com

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: While further alkylation is possible, it can lead to a mixture of products and the formation of a quaternary ammonium (B1175870) salt upon exhaustive alkylation. masterorganicchemistry.comlibretexts.orgyoutube.com Selective mono-alkylation can be challenging. nih.govchemrxiv.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to add a further alkyl group to the nitrogen.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl chloride | N-acyl-2-pyrazinamine (Amide) |

| Sulfonylation | p-Toluenesulfonyl chloride | N-sulfonyl-2-pyrazinamine (Sulfonamide) |

| Reaction with Isocyanate | Phenyl isocyanate | N-substituted Urea |

| Michael Addition | Acrylonitrile | β-Aminonitrile |

Reactions Involving the N-(2-pentanyl) Side Chain Functionalization

Direct functionalization of the N-(2-pentanyl) side chain is generally more challenging than reactions involving the pyrazine ring or the exocyclic amine. Aliphatic C-H bonds are relatively inert and reactions often require harsh conditions and may lack selectivity. nih.gov

Potential, albeit less common, transformations could involve free-radical reactions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator could introduce a halogen onto the pentanyl chain. However, this process would likely yield a mixture of constitutional isomers, as the reactivity of secondary C-H bonds along the chain is similar. Specific enzymatic or biomimetic catalytic systems would be required for site-selective oxidation or functionalization. Given these challenges, derivatization is more commonly achieved by synthesizing analogues with pre-functionalized side chains rather than by modifying the existing pentanyl group.

Directed Derivatization Strategies for Targeted Functional Group Introduction

For highly regioselective derivatization of the pyrazine ring, directed ortho-metalation (DoM) presents a powerful strategy. wikipedia.orguwindsor.cachem-station.com In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at a specific adjacent position. baranlab.org The secondary amine group in this compound can serve as a DMG. To prevent deprotonation of the N-H bond itself, it is typically protected with a group such as tert-butoxycarbonyl (Boc) or a similar removable group.

The DoM strategy would proceed as follows:

Protection: The exocyclic nitrogen is protected, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc derivative.

Lithiation: The protected pyrazinamine is treated with a strong base like n-butyllithium or s-butyllithium. The N-Boc group directs the lithiation specifically to the C3 position.

Electrophilic Quench: The resulting aryllithium intermediate is highly nucleophilic and can be quenched with a wide range of electrophiles to introduce a new functional group at C3.

Deprotection: The protecting group is removed to restore the secondary amine.

This methodology allows for the precise introduction of functionalities that are not accessible through direct electrophilic substitution. cmu.edu

| Electrophile | Functional Group Introduced |

|---|---|

| Iodine (I₂) | -I (Iodo) |

| Dimethylformamide (DMF) | -CHO (Formyl) |

| Carbon dioxide (CO₂) | -COOH (Carboxyl) |

| Chlorotrimethylsilane (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |

| Aldehydes/Ketones | -CH(OH)R (Secondary Alcohol) |

Synthesis of Structurally Modified Analogues of the Compound

The synthesis of structurally modified analogues of this compound can be achieved by systematically varying the substituents on either the pyrazine ring or the N-alkyl side chain. This is typically accomplished by modifying the core synthetic route to the parent compound.

The most common route to 2,5-dialkylpyrazines involves the condensation of an α-dione with a 1,2-diamine. For the 3,6-disubstituted-2-aminopyrazine core, a typical synthesis involves the condensation of an appropriate α-dione with diaminomaleonitrile (B72808) (DAMN), followed by further transformations. nih.gov

To systematically vary the alkyl groups at the C3 and C6 positions, one would start with different α-diones. The synthesis of the 3,6-diethyl core, for example, would utilize hexane-3,4-dione. By substituting this starting material, a library of analogues can be generated.

| Starting α-Dione | Resulting C3/C6 Substituents | Example Analogue Name Core |

|---|---|---|

| Butane-2,3-dione | 3,6-Dimethyl | 3,6-Dimethyl-2-pyrazinamine |

| Hexane-3,4-dione | 3,6-Diethyl | 3,6-Diethyl-2-pyrazinamine |

| Octane-4,5-dione | 3,6-Dipropyl | 3,6-Dipropyl-2-pyrazinamine |

| 2,7-Dimethyloctane-4,5-dione | 3,6-Diisobutyl | 3,6-Diisobutyl-2-pyrazinamine |

Modification of the N-alkyl side chain is readily achieved through two primary synthetic strategies starting from a common 3,6-diethyl-2-halopyrazine or 3,6-diethyl-2-aminopyrazine intermediate.

Nucleophilic Aromatic Substitution (SₙAr): A 3,6-diethyl-2-chloropyrazine intermediate can be reacted with a variety of primary or secondary amines. The electron-deficient nature of the pyrazine ring facilitates nucleophilic displacement of the halide. rsc.org Using different amines (e.g., isobutylamine, cyclohexylamine) allows for the direct installation of diverse N-alkyl side chains. researchgate.net

Reductive Amination: The parent 3,6-diethyl-2-aminopyrazine can be reacted with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), NaBH(OAc)₃). This reaction forms an imine intermediate which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.net Using 2-pentanone yields the target compound, while using other carbonyl compounds like acetone (B3395972) or cyclohexanone (B45756) would produce analogues with different N-alkyl groups.

| Strategy | Intermediate | Reagent | Resulting N-Substituent |

|---|---|---|---|

| SₙAr | 3,6-Diethyl-2-chloropyrazine | Cyclohexylamine | N-Cyclohexyl |

| SₙAr | 3,6-Diethyl-2-chloropyrazine | Benzylamine | N-Benzyl |

| Reductive Amination | 3,6-Diethyl-2-aminopyrazine | Acetone | N-Isopropyl |

| Reductive Amination | 3,6-Diethyl-2-aminopyrazine | Cyclopentanone | N-Cyclopentyl |

Isosteric Replacements and Bioisosteric Analogues (non-pharmacological focus)

Isosteric replacement is a strategy used in chemical design to substitute one atom or group of atoms with another that has similar physical or chemical properties. This approach is often employed to modify the physicochemical properties of a molecule, such as size, shape, electronics, and lipophilicity, without drastically altering its fundamental structure. In a non-pharmacological context, isosteric replacements can be explored to fine-tune material properties, stability, or synthetic accessibility.

For this compound, isosteric replacements can be considered for both the pyrazine core and its substituents.

Pyrazine Ring Analogues:

Pyridine (B92270): Replacing the pyrazine ring with a pyridine ring would result in a less polar analogue, as pyridine has only one nitrogen atom. nih.gov The position of the nitrogen atom relative to the substituents would significantly impact the molecule's properties.

Pyrimidine (B1678525): A pyrimidine ring, with two nitrogen atoms in a 1,3-relationship, would offer a different electronic profile and hydrogen bonding pattern compared to the 1,4-disposed nitrogens of pyrazine.

Pyridazine (B1198779): With two adjacent nitrogen atoms, a pyridazine ring would introduce a significant dipole moment and alter the geometry of the molecule.

Non-classical isosteres, which may not have the same number of atoms but exhibit similar properties, could also be considered. For instance, five-membered heterocyclic rings such as thiophene (B33073) or furan (B31954) could be explored as replacements for the pyrazine ring, though this would represent a more significant structural modification.

Substituent Analogues:

Isosteric replacements for the alkyl and amino substituents can also be envisioned to subtly modify the compound's properties.

Alkyl Chains: The ethyl and pentanyl groups can be replaced with other alkyl groups of similar size, such as propyl or butyl groups, to investigate the effect of chain branching and length on properties like solubility and lipophilicity. The introduction of unsaturation (e.g., alkenyl or alkynyl groups) would alter the geometry and electronic nature of the substituents.

Amino Group: The secondary amine can be replaced with an ether (-O-) or thioether (-S-) linkage. While these are not classic isosteres in terms of hydrogen bonding capability, they can mimic the steric and conformational influence of the amino group to some extent.

The following table provides a conceptual overview of potential isosteric replacements for different parts of the this compound molecule, focusing on non-pharmacological modifications.

| Original Moiety | Isosteric Replacement | Potential Impact on Physicochemical Properties |

|---|---|---|

| Pyrazine Ring | Pyridine Ring | Reduced polarity, altered electronic distribution. nih.gov |

| Pyrazine Ring | Pyrimidine Ring | Altered dipole moment and hydrogen bonding pattern. |

| -CH2CH3 (Ethyl) | -CH(CH3)2 (Isopropyl) | Increased steric bulk, potential change in lipophilicity. |

| -NH- | -O- (Ether) | Removal of hydrogen bond donor capability, reduced polarity. |

| -NH- | -S- (Thioether) | Increased polarizability, potential for metal coordination. |

Exploration of Structure-Property Relationships (Non-Biological Parameters)

The investigation of structure-property relationships (SPRs) for this compound and its analogues, outside of a biological context, focuses on understanding how molecular structure influences physicochemical properties. These properties include, but are not limited to, lipophilicity, solubility, thermal stability, and chromatographic behavior. Such studies are crucial for applications in materials science, analytical chemistry, and process development.

Lipophilicity:

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that describes a compound's affinity for a nonpolar environment versus a polar one. In the context of pyrazine derivatives, lipophilicity is significantly influenced by the nature and size of the alkyl substituents.

A study on pyrazine chalcone (B49325) derivatives demonstrated a strong correlation between experimentally determined lipophilicity (using reversed-phase thin-layer chromatography) and calculated log P values. cuni.cz This suggests that computational models can be valuable in predicting the lipophilicity of new pyrazine analogues.

For the this compound series, it is expected that increasing the length of the alkyl chains at the 3, 6, and N-positions will lead to a corresponding increase in lipophilicity. For example, replacing the ethyl groups with propyl or butyl groups, or the pentanyl group with a hexyl or heptyl group, would likely result in a higher log P value. Conversely, introducing polar functional groups, such as hydroxyl or carboxyl groups, through derivatization would decrease lipophilicity.

A study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides found that their activity in inhibiting photosynthetic electron transport was strongly correlated with lipophilicity. researchgate.net While this is a biological parameter, the underlying physicochemical relationship is relevant. The study showed that longer alkyl chains in the 3-(alkylamino) substituent were more favorable for this activity, highlighting the direct impact of alkyl chain length on a property dependent on membrane partitioning. researchgate.net

Impact of Alkyl Chain Length on Physicochemical Properties:

The length and branching of the alkyl chains in analogues of this compound are expected to have a predictable impact on several non-biological parameters.

Boiling Point: Generally, for a homologous series, the boiling point increases with increasing molecular weight and chain length due to stronger van der Waals forces.

Solubility: Aqueous solubility is expected to decrease as the length of the nonpolar alkyl chains increases, due to the growing dominance of the hydrophobic character of the molecule.

Chromatographic Retention: In reversed-phase chromatography, retention time typically increases with increasing lipophilicity. Therefore, analogues with longer alkyl chains would be expected to have longer retention times.

The following data table conceptualizes the expected trends in physicochemical properties with systematic structural modifications to this compound.

| Structural Modification | Expected Change in Lipophilicity (log P) | Expected Change in Aqueous Solubility | Expected Change in Boiling Point |

|---|---|---|---|

| Increase in N-alkyl chain length (e.g., pentanyl to heptanyl) | Increase | Decrease | Increase |

| Increase in pyrazine C-alkyl chain length (e.g., ethyl to propyl) | Increase | Decrease | Increase |

| Introduction of a polar group (e.g., -OH on an alkyl chain) | Decrease | Increase | Increase (due to hydrogen bonding) |

| Replacement of pyrazine with pyridine | Decrease (generally) | Increase (generally) | Variable |

These relationships are foundational for designing analogues with specific physicochemical profiles for various non-pharmacological applications. For example, in the development of new materials, tuning the lipophilicity and intermolecular forces through structural modification can influence properties like miscibility and self-assembly.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed scientific article as requested.

The requested article structure, focusing on the "Exploration of Specific Chemical and Material Applications of this compound," including its use as a ligand in coordination chemistry and as a building block in advanced organic synthesis, necessitates the availability of published research. The absence of such information for this particular compound makes it impossible to generate content for the specified sections and subsections, such as:

Exploration of Specific Chemical and Material Applications of 3,6 Diethyl N 2 Pentanyl 2 Pyrazinamine

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis:There is no available data on its use as a precursor for advanced heterocyclic systems or as a reagent in multi-component reaction sequences.

To fulfill the user's request accurately and without speculation, specific research findings and data tables are required. Without any foundational research on "3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine," any attempt to create the requested article would be fictional and would not meet the required standards of scientific accuracy.

Therefore, no article can be generated for the specified compound at this time due to the lack of available scientific information.

Potential in Materials Science

While pyrazine (B50134) derivatives, as a broad class of compounds, are investigated for various roles in materials science due to their electronic properties and ability to participate in molecular interactions, specific studies on this compound are not present in the reviewed literature. The potential applications listed below are based on the general characteristics of substituted pyrazinamines and related heterocyclic systems.

There is no published research detailing the integration or performance of this compound in organic electronic systems such as organic semiconductors or Organic Light-Emitting Diodes (OLEDs). The suitability of a compound for these applications typically depends on factors like its electronic structure (HOMO/LUMO levels), charge carrier mobility, and film-forming properties. Without experimental data, any discussion of its potential in this area remains speculative.

No studies have been found that investigate or demonstrate the use of this compound in the development of chemosensors or optical sensors. The design of such sensors often relies on specific molecular recognition events or changes in photophysical properties upon interaction with an analyte, and this has not been reported for the specified compound.

There is a lack of scientific reports on the self-assembly behavior or involvement of this compound in supramolecular chemistry studies. Such investigations would typically explore the non-covalent interactions of the molecule to form ordered structures, which has not been documented for this compound.

Use as a Chemical Probe in In Vitro Biophysical Studies (Molecular Level, Non-Therapeutic)

No literature is available that describes the use of this compound as a chemical probe in non-therapeutic, in vitro biophysical studies at the molecular level.

There are no published findings on the interaction of this compound with defined chemical systems in a biophysical context.

Data from binding studies of this compound with non-biological macromolecules could not be located in the existing scientific literature.

An article detailing the fluorescence quenching experiments of this compound cannot be generated. A thorough search of scientific literature reveals no specific studies or data on the fluorescence quenching properties of this particular compound.

Research into the photophysical properties of chemical compounds is highly specific. While there is general research on the fluorescence and quenching abilities of pyrazine derivatives, the unique structural features of this compound, including the specific arrangement of its diethyl and N-(2-pentanyl) substituents, would result in distinct quenching behavior. Without dedicated experimental investigation into this compound, any discussion of its fluorescence quenching mechanisms, Stern-Volmer constants, or interactions with model systems would be purely speculative and not grounded in scientific evidence.

Therefore, the creation of an article with detailed research findings and data tables on the fluorescence quenching experiments of this compound is not feasible at this time due to the absence of relevant scientific data.

Advanced Analytical Method Development for 3,6 Diethyl N 2 Pentanyl 2 Pyrazinamine

Development of Hyphenated Chromatographic Techniques

The development of hyphenated chromatographic techniques would be essential for the separation, identification, and quantification of 3,6-Diethyl-N-(2-pentanyl)-2-pyrazinamine, particularly in complex matrices.

GC-MS/MS Method Development for Trace Analysis

A Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method would be a primary candidate for trace analysis due to its high sensitivity and selectivity. The development would involve optimizing parameters such as the injection mode and temperature, the GC column type and temperature program, and the mass spectrometer's ionization mode and collision energies for specific precursor-to-product ion transitions.

Table 1: Hypothetical GC-MS/MS Parameters for Analysis of this compound

| Parameter | Potential Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined |

| Product Ions (m/z) | To be determined |

| Collision Energy (eV) | To be determined |

LC-HRMS Method Optimization for Complex Mixture Analysis

For non-volatile or thermally labile matrices, a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method would be necessary. Optimization would focus on the mobile phase composition and gradient, the stationary phase of the LC column, and the high-resolution mass spectrometer settings to achieve accurate mass measurements for confident identification.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) could offer a "green" alternative to normal and reversed-phase LC, with faster analysis times. Method development would explore different columns, co-solvents, and backpressure regulation to achieve optimal separation of this compound from any potential isomers or impurities.

Advanced Electrophoretic Methods for Compound Separation

Techniques such as Capillary Electrophoresis (CE) or Micellar Electrokinetic Chromatography (MEKC) could be developed for the separation of this compound, especially if the compound is ionizable. This would involve optimizing the background electrolyte, pH, applied voltage, and capillary temperature.

Spectrophotometric and Fluorimetric Assays for Compound Quantification

Should the compound possess a suitable chromophore or fluorophore, spectrophotometric or fluorimetric assays could be developed for its quantification. This would require determining the wavelength of maximum absorbance or the excitation and emission wavelengths, as well as establishing the linearity of the response.

Electrochemical Methods for Detection and Characterization

If this compound is electrochemically active, methods such as cyclic voltammetry or differential pulse voltammetry could be developed. This would involve selecting an appropriate working electrode and supporting electrolyte to characterize its redox behavior and potentially for quantitative analysis.

Strategies for Sample Preparation in Analytical Research

The primary objective of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The basic nature of the pyrazinamine moiety and its alkyl substitutions will guide the selection of an appropriate sample preparation strategy.

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. Given the basic nitrogen atoms in the pyrazine (B50134) ring and the secondary amine of this compound, its solubility can be manipulated by adjusting the pH of the aqueous phase.

Principle: At a neutral or slightly basic pH, the compound will be in its free base form, which is expected to be more soluble in organic solvents. Conversely, in an acidic aqueous solution, the amine groups will be protonated, rendering the compound more water-soluble. This property can be exploited to perform a selective extraction.

Procedure:

The sample containing this compound is dissolved in a suitable aqueous buffer, adjusting the pH to be greater than the pKa of the compound to ensure it is in its neutral form.

An immiscible organic solvent, such as dichloromethane, ethyl acetate, or methyl tert-butyl ether, is added.

The mixture is vigorously agitated to facilitate the transfer of the analyte from the aqueous to the organic phase.

The organic layer, now containing the analyte, is separated.

To further purify the sample, a back-extraction can be performed by mixing the organic extract with an acidic aqueous solution (e.g., dilute HCl). This will protonate the analyte, transferring it to the aqueous phase and leaving non-basic impurities in the organic layer.

The pH of the acidic aqueous phase is then adjusted to be basic, and the analyte is re-extracted into a fresh portion of organic solvent.

The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to the desired volume for analysis.

Solid-Phase Extraction (SPE):

Solid-phase extraction offers a more controlled and often more efficient alternative to LLE, particularly for complex matrices. The choice of sorbent is critical and depends on the physicochemical properties of the analyte.

Principle: For a basic compound like this compound, a cation-exchange SPE sorbent can be highly effective. In this approach, the sorbent is negatively charged and retains the positively charged (protonated) analyte.

Procedure:

Conditioning: The SPE cartridge (e.g., a strong cation-exchange sorbent) is conditioned with an organic solvent (e.g., methanol) followed by an acidic aqueous solution (e.g., dilute acetic acid).

Loading: The sample, dissolved in a solvent that ensures the analyte is protonated (acidic pH), is passed through the cartridge. The protonated this compound is retained on the sorbent.

Washing: The cartridge is washed with a weak organic or aqueous solvent to remove neutral and acidic impurities.

Elution: The analyte is eluted from the sorbent using a basic solution (e.g., methanol (B129727) containing ammonia) that neutralizes the charge on the analyte, releasing it from the sorbent.

The eluate is then evaporated and reconstituted in a solvent compatible with the analytical instrument.

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids based on pH-dependent solubility. | High capacity, cost-effective. | Can be labor-intensive, may form emulsions. |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent based on analyte's charge. | High selectivity, reduced solvent consumption, amenable to automation. | Higher cost per sample, requires method development. |

Validation Protocols for Analytical Methods in Research Purity and Concentration Determination

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For determining the purity and concentration of this compound, a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines should be implemented. loesungsfabrik.dealtabrisagroup.comresearchgate.netgmp-compliance.org A hypothetical High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is considered for this validation.

Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by comparing the chromatograms of the analyte, a blank, and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of this compound are prepared and analyzed. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 12,543 |

| 5 | 63,128 |

| 10 | 124,987 |

| 25 | 312,456 |

| 50 | 625,112 |

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a blank matrix with the analyte at different concentration levels).

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5 | 4.95 | 99.0 |

| 25 | 25.3 | 101.2 |

| 50 | 49.8 | 99.6 |

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

| Precision Level | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |

| Repeatability (n=6) | 25 | 312,500 | 3,125 | 1.0 |

| Intermediate Precision (n=6) | 25 | 313,100 | 4,383 | 1.4 |

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range is derived from the linearity, accuracy, and precision studies.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. ich.org Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.